molecular formula C22H34N4O3S B5961681 1-[4-[[Ethyl(2-pyrazol-1-ylethyl)amino]methyl]-2-methoxyphenoxy]-3-thiomorpholin-4-ylpropan-2-ol

1-[4-[[Ethyl(2-pyrazol-1-ylethyl)amino]methyl]-2-methoxyphenoxy]-3-thiomorpholin-4-ylpropan-2-ol

Cat. No.: B5961681
M. Wt: 434.6 g/mol
InChI Key: NRXLXKNYJIYYLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[[Ethyl(2-pyrazol-1-ylethyl)amino]methyl]-2-methoxyphenoxy]-3-thiomorpholin-4-ylpropan-2-ol is a complex organic compound with a diverse range of applications in scientific research and industry. This compound features a unique structure that includes a pyrazole ring, a thiomorpholine ring, and various functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[[Ethyl(2-pyrazol-1-ylethyl)amino]methyl]-2-methoxyphenoxy]-3-thiomorpholin-4-ylpropan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic conditions.

    Attachment of the ethyl group: The ethyl group can be introduced via an alkylation reaction using ethyl halides.

    Formation of the thiomorpholine ring: This step involves the cyclization of a suitable precursor, such as a β-amino alcohol, with sulfur-containing reagents.

    Coupling reactions: The final steps involve coupling the pyrazole and thiomorpholine intermediates with the methoxyphenoxy group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-[[Ethyl(2-pyrazol-1-ylethyl)amino]methyl]-2-methoxyphenoxy]-3-thiomorpholin-4-ylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-[[Ethyl(2-pyrazol-1-ylethyl)amino]methyl]-2-methoxyphenoxy]-3-thiomorpholin-4-ylpropan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-[4-[[Ethyl(2-pyrazol-1-ylethyl)amino]methyl]-2-methoxyphenoxy]-3-thiomorpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-[[Methyl(2-pyrazol-1-ylethyl)amino]methyl]-2-methoxyphenoxy]-3-thiomorpholin-4-ylpropan-2-ol
  • 1-[4-[[Ethyl(2-pyrazol-1-ylethyl)amino]methyl]-2-ethoxyphenoxy]-3-thiomorpholin-4-ylpropan-2-ol
  • 1-[4-[[Ethyl(2-pyrazol-1-ylethyl)amino]methyl]-2-methoxyphenoxy]-3-piperidin-4-ylpropan-2-ol

Uniqueness

1-[4-[[Ethyl(2-pyrazol-1-ylethyl)amino]methyl]-2-methoxyphenoxy]-3-thiomorpholin-4-ylpropan-2-ol is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[4-[[ethyl(2-pyrazol-1-ylethyl)amino]methyl]-2-methoxyphenoxy]-3-thiomorpholin-4-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O3S/c1-3-24(9-10-26-8-4-7-23-26)16-19-5-6-21(22(15-19)28-2)29-18-20(27)17-25-11-13-30-14-12-25/h4-8,15,20,27H,3,9-14,16-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXLXKNYJIYYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN1C=CC=N1)CC2=CC(=C(C=C2)OCC(CN3CCSCC3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.